

synthesis of 5-Bromo-2-nitrobenzaldehyde from p-nitrobenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-nitrobenzaldehyde

Cat. No.: B048487

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Synthesis of 5-Bromo-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a feasible synthetic pathway for **5-Bromo-2-nitrobenzaldehyde**. It is important to note that a direct synthesis from p-nitrobenzaldehyde is not a practical or commonly documented route due to the directing effects of the substituents and the challenges associated with introducing the bromo and nitro groups at the desired positions. Therefore, this guide outlines a more viable multi-step synthesis commencing from 4-bromotoluene. This proposed pathway involves the nitration of 4-bromotoluene followed by the oxidation of the resulting 4-bromo-2-nitrotoluene intermediate.

Proposed Synthetic Pathway

The synthesis of **5-Bromo-2-nitrobenzaldehyde** can be achieved through a two-step process:

- Nitration of 4-bromotoluene: This initial step introduces a nitro group onto the aromatic ring of 4-bromotoluene. The methyl and bromo substituents are both ortho, para-directing groups. The nitration of 4-bromotoluene is expected to yield a mixture of isomers, with 4-bromo-2-nitrotoluene being a significant product.

- Oxidation of 4-bromo-2-nitrotoluene: The methyl group of the 4-bromo-2-nitrotoluene intermediate is then oxidized to an aldehyde functionality to yield the final product, **5-Bromo-2-nitrobenzaldehyde**. A common method for such transformations is the use of chromium trioxide in acetic anhydride to form a diacetate intermediate, which is subsequently hydrolyzed.

Step 1: Nitration of 4-bromotoluene to 4-bromo-2-nitrotoluene

This reaction introduces the nitro group at the 2-position of 4-bromotoluene.

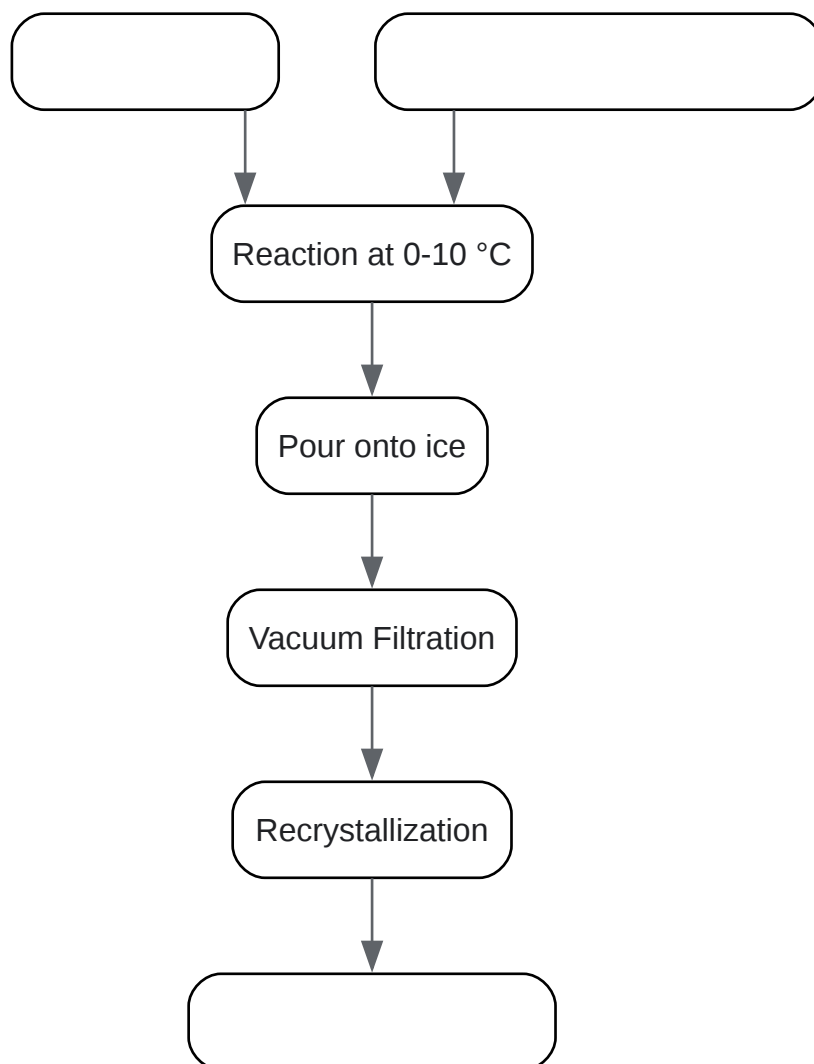
Experimental Protocol

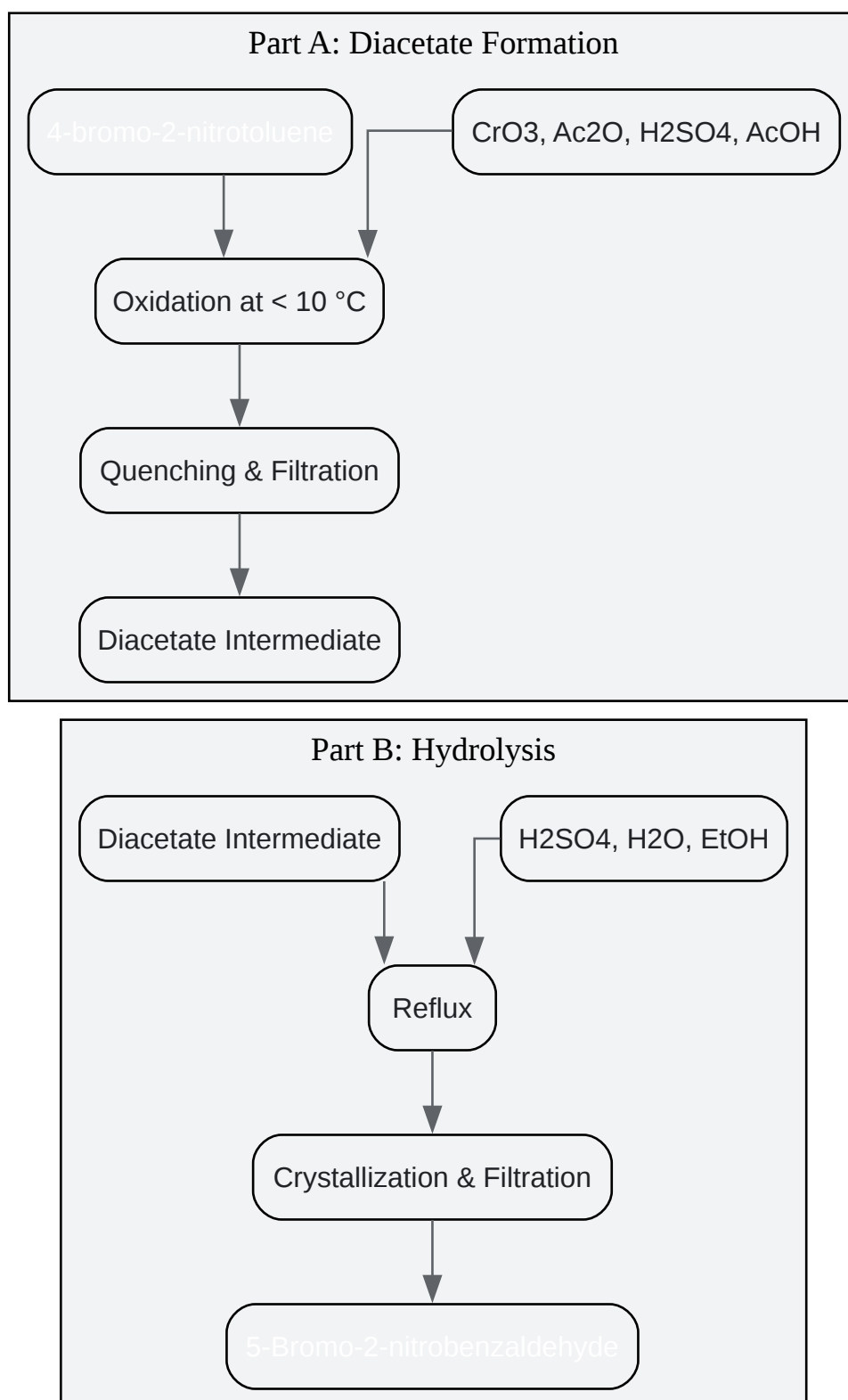
- In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4-bromotoluene.
- Cool the flask in an ice-salt bath to 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred 4-bromotoluene. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
- The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-bromo-2-nitrotoluene.

Quantitative Data

Parameter	Value
Reactants	
4-bromotoluene	1.0 eq
Concentrated Nitric Acid	1.1 eq
Concentrated Sulfuric Acid	2.0 eq
Reaction Conditions	
Temperature	0-10 °C
Reaction Time	2-4 hours
Product	
Expected Product	4-bromo-2-nitrotoluene
Appearance	Yellow solid
Expected Yield	Variable, depends on isomer separation

Reaction Workflow





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com